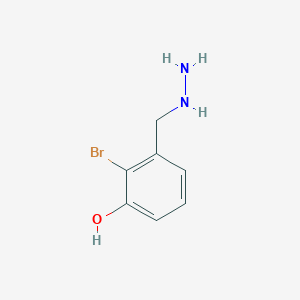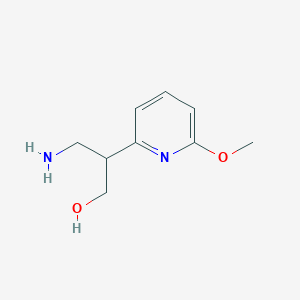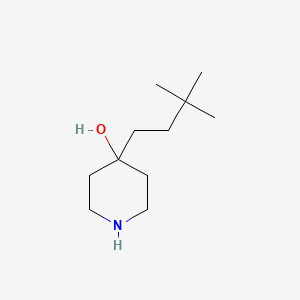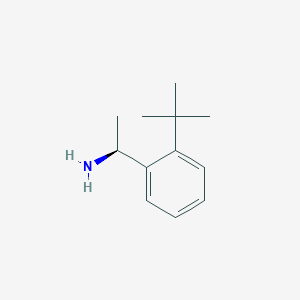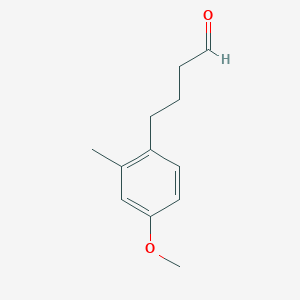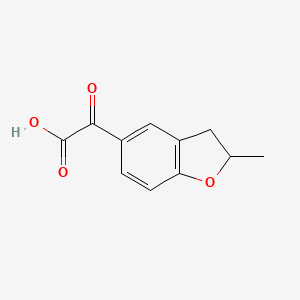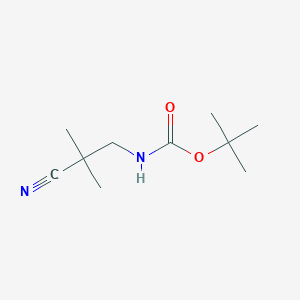
Tert-butyl 2-cyano-2-methylpropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the development of compounds with potential therapeutic effects.
Medicine: In medicinal chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is employed in the synthesis of drug candidates. Its stability and reactivity make it a valuable tool for creating complex molecules with potential medical applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it essential in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl N-(2-cyano-2-methylethyl)carbamate
Uniqueness: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in various synthetic applications. Its ability to undergo selective reactions without interfering with other functional groups sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
tert-butyl N-(2-cyano-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h7H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
JFNXNXYIKWJVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


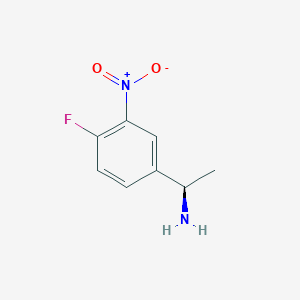

![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
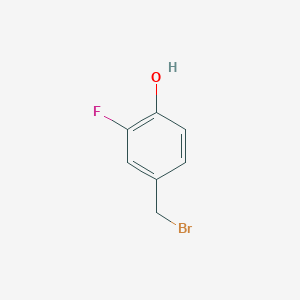
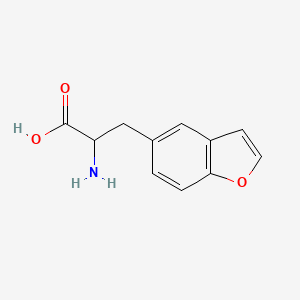

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
